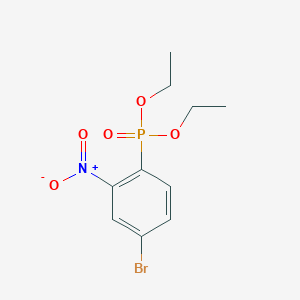
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position of the benzimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with bromine to introduce the bromine atom at the 6th position. This is followed by the esterification of the carboxylate group at the 2nd position using methyl chloroformate or a similar reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzimidazole ring can enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylate ester group can also play a role in the compound’s solubility and bioavailability .
類似化合物との比較
Methyl 4-methylbenzimidazole-2-carboxylate: Lacks the bromine atom at the 6th position, which may affect its reactivity and biological activity.
6-Bromo-4-methylbenzimidazole-2-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.
4-Methylbenzimidazole-2-carboxylate: Lacks both the bromine atom and the ester group, which can significantly alter its chemical and biological properties.
Uniqueness: Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of the bromine atom, methyl group, and carboxylate ester group makes this compound a versatile and valuable building block for various applications in research and industry .
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
methyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-6(11)4-7-8(5)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
InChIキー |
SBBJZJHYHCWXCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=C(N2)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


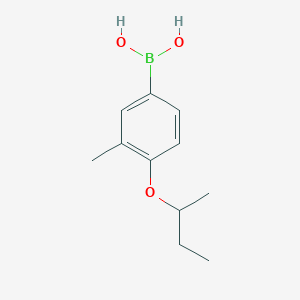

![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
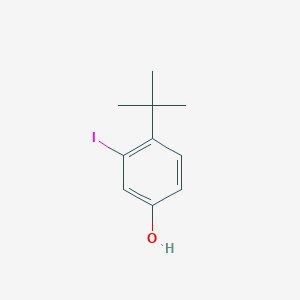
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)

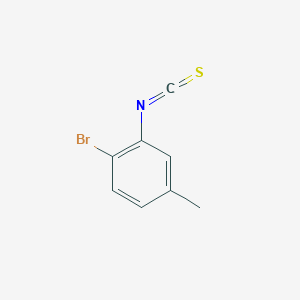
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
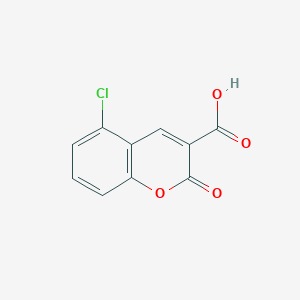

![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)
